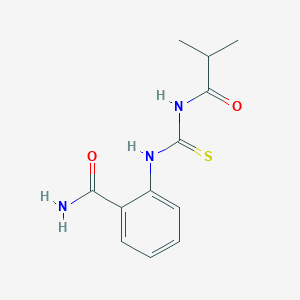
5-bromo-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of a bromine atom at position 5 and a hydroxypropyl group at position 2 further defines its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb at reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also incorporate green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups at positions 1 and 3 can be reduced to form hydroxyl derivatives.
Substitution: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
5-bromo-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of dyes, colorants, and polymer additives.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of dopamine receptors, making it a potential candidate for antipsychotic agents. Additionally, it may inhibit the aggregation of β-amyloid proteins, indicating its potential in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(5-Bromopentyl)isoindoline-1,3-dione
- 4-Bromo-N-(2,6-dioxo-3-piperidyl)phthalimide
Uniqueness
5-bromo-2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H10BrNO3 |
|---|---|
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
5-bromo-2-(3-hydroxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H10BrNO3/c12-7-2-3-8-9(6-7)11(16)13(10(8)15)4-1-5-14/h2-3,6,14H,1,4-5H2 |
Clave InChI |
KGMNQSBXDVPJGO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)CCCO |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![(5Z)-5-{[2-(4-ETHYLPIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B241525.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)


![9-Methyl-3-(4-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B241533.png)
![Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B241536.png)
![5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B241537.png)
![2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B241540.png)
![Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241544.png)
![Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241546.png)
![4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B241548.png)

